molecular formula C6H13ClN4 B6226189 (1S,3S)-3-azidocyclohexan-1-amine hydrochloride CAS No. 2803755-56-6

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride

Cat. No. B6226189
CAS RN: 2803755-56-6
M. Wt: 176.6
InChI Key:
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Description

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride, also known as (1S,3S)-3-azidocyclohexanamine hydrochloride, is a cyclic amine compound with a wide variety of potential applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of 152–155 °C. It is soluble in water and other polar solvents and is a stable compound, although it is sensitive to light and should be stored in a dark environment.

Mechanism of Action

The mechanism of action of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride is not well understood. It is believed to act as a substrate for the enzyme cyclohexanone monooxygenase, resulting in the formation of cyclohexanone oxime. This oxime can then be hydrolyzed to form (1S,3S)-3-azidocyclohexan-1-amine, which is the active form of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride are not well understood. Studies have shown that it has some inhibitory activity against the enzyme cyclohexanone monooxygenase, suggesting that it may have some effect on the metabolism of cyclohexanone. It is also believed to have some effect on the synthesis of cyclic amines, although this has not been studied in detail.

Advantages and Limitations for Lab Experiments

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, relatively easy to synthesize, and can be used as a reagent for the preparation of cyclic amines. Additionally, it can be used as a precursor for the synthesis of functionalized cyclic amines, which have potential applications in medicinal chemistry and drug discovery.
However, (1S,3S)-3-azidocyclohexan-1-amine hydrochloride also has some limitations for use in laboratory experiments. It is sensitive to light and should be stored in a dark environment. Additionally, its mechanism of action is not well understood and its biochemical and physiological effects are largely unknown.

Future Directions

There are several potential future directions for research into (1S,3S)-3-azidocyclohexan-1-amine hydrochloride. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, studies should be conducted to explore its potential applications in medicinal chemistry and drug discovery, as well as its potential for use in the synthesis of functionalized cyclic amines. Finally, research should be conducted to investigate its potential for use in the synthesis of azide-containing polymers and click chemistry.

Synthesis Methods

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride can be synthesized through a two-step process. The first step involves the reaction of cyclohexanone with ethylenediamine in the presence of a base and a catalyst, resulting in the formation of the cyclic amine (1S,3S)-3-azidocyclohexan-1-amine. The second step involves the addition of hydrochloric acid to the amine, resulting in the formation of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride.

Scientific Research Applications

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride has a wide variety of potential applications in scientific research. It is used as a reagent for the preparation of cyclic amines, which are used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a precursor for the synthesis of functionalized cyclic amines, which have potential applications in medicinal chemistry and drug discovery. Additionally, it is used in the synthesis of azide-containing polymers and as a reagent in click chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-3-azidocyclohexan-1-amine hydrochloride involves the conversion of cyclohexanone to cyclohexylamine, followed by the introduction of an azide group at the 3-position of the cyclohexylamine ring. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride in methanol", "Step 2: Conversion of cyclohexanol to cyclohexylamine using sodium hydroxide and ethyl acetate", "Step 3: Introduction of azide group at the 3-position of the cyclohexylamine ring using sodium azide in water", "Step 4: Formation of (1S,3S)-3-azidocyclohexan-1-amine hydrochloride by reacting the amine with hydrochloric acid" ] }

CAS RN

2803755-56-6

Product Name

(1S,3S)-3-azidocyclohexan-1-amine hydrochloride

Molecular Formula

C6H13ClN4

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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